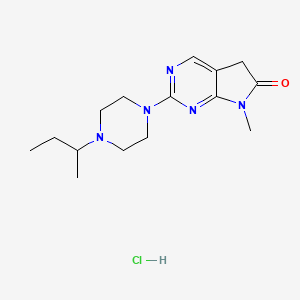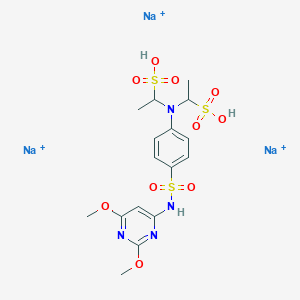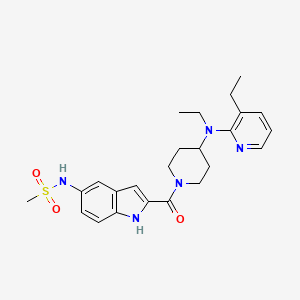
Barium bis(5-chloro-2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-p-toluenesulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium bis(5-chloro-2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-p-toluenesulphonate) is a complex organic compound with the molecular formula C34H28BaCl2N8O8S2 and a molecular weight of 949. This compound is known for its unique structure, which includes a barium ion coordinated with two azo-linked pyrazolone derivatives. It is primarily used in various industrial applications, including as a colorant in cosmetic products .
Preparation Methods
The synthesis of Barium bis(5-chloro-2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-p-toluenesulphonate) involves several steps:
Synthesis of the Azo Compound: The initial step involves the synthesis of the azo compound by diazotization of 5-chloro-2-aminotoluene followed by coupling with 4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazole.
Formation of the Barium Salt: The azo compound is then reacted with barium chloride to form the barium salt of the azo compound.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Barium bis(5-chloro-2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-p-toluenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and sulphonate groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Barium bis(5-chloro-2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-p-toluenesulphonate) has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used as a colorant in cosmetic products and other industrial applications
Mechanism of Action
The mechanism of action of Barium bis(5-chloro-2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-p-toluenesulphonate) involves its interaction with specific molecular targets. The azo linkage and the pyrazolone moiety play crucial roles in its biological activity. The compound can interact with enzymes and proteins, leading to various biochemical effects.
Comparison with Similar Compounds
Barium bis(5-chloro-2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-p-toluenesulphonate) is unique due to its specific structure and properties. Similar compounds include:
Disodium 5,7-dinitro-8-oxidonaphthalene-2-sulphonate: Used as a colorant in cosmetic products.
Trisodium 1-(1-naphthylazo)-2-hydroxynaphthalene-4’,6,8-trisulphonate: Another colorant with similar applications.
These compounds share some structural similarities but differ in their specific functional groups and applications.
Properties
CAS No. |
85005-81-8 |
|---|---|
Molecular Formula |
C34H28BaCl2N8O8S2 |
Molecular Weight |
949.0 g/mol |
IUPAC Name |
barium(2+);5-chloro-4-methyl-2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/2C17H15ClN4O4S.Ba/c2*1-10-8-14(15(9-13(10)18)27(24,25)26)19-20-16-11(2)21-22(17(16)23)12-6-4-3-5-7-12;/h2*3-9,16H,1-2H3,(H,24,25,26);/q;;+2/p-2 |
InChI Key |
VIWIEMHNMBWSLX-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2C(=NN(C2=O)C3=CC=CC=C3)C.CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2C(=NN(C2=O)C3=CC=CC=C3)C.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



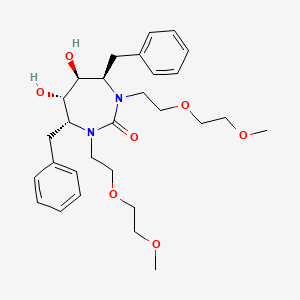

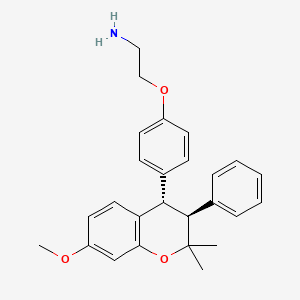
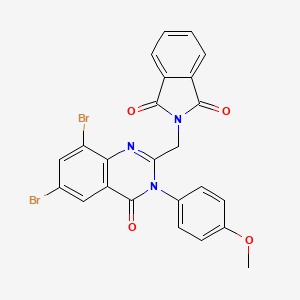
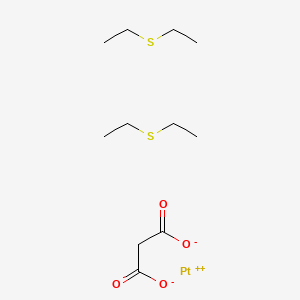
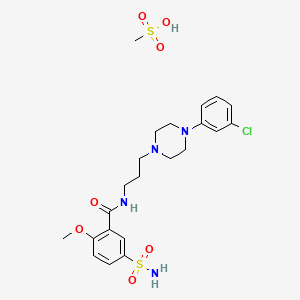
![4-[3-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-oxopropyl]-1,3-dihydroindol-2-one;oxalic acid](/img/structure/B12713053.png)



